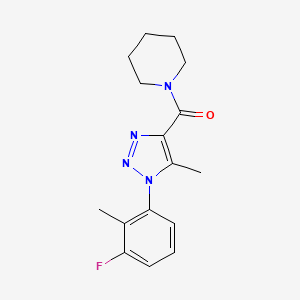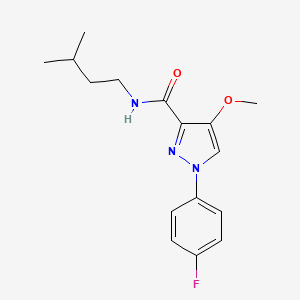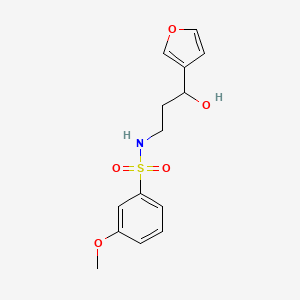
3-(Pyridin-2-ylmethyl)morpholine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to PYM, such as piperazine derivatives, has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of PYM can be represented by the SMILES string [H]Cl. [H]Cl. [H]O [H].N1 (CCOCC1)CC2CNCCC2 . The InChI key is GCPVRXVHOMGYNV-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds : 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a derivative of 3-(Pyridin-2-ylmethyl)morpholine, is significant in the synthesis of biologically active compounds, particularly in anticancer studies. It serves as an intermediate in synthesizing various compounds with potential biological activities (Wang et al., 2016).
Pharmaceutical Chemistry and Ligand Synthesis : Derivatives of 3-(Pyridin-2-ylmethyl)morpholine are used as ligands in pharmaceutical chemistry. For instance, the synthesis of N-(3-chloropyridin-4-ylmethyl)-N-methyl-1-(3,5-bis-trifluoromethylbenzyl)-5-phenyl-1H-[1,2,3]triazole-4-carboxamide exhibits NK-1 antagonist activity, which is important in the development of new pharmaceuticals (Jungheim et al., 2006).
Development of Insecticides : Pyridine derivatives, including those related to 3-(Pyridin-2-ylmethyl)morpholine, have been explored for their insecticidal properties. For example, certain pyridine derivatives show significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch (Bakhite et al., 2014).
Catalysis in Chemical Synthesis : The pyridine-containing Pd–N-heterocyclic carbene complex, PEPPSI-SONO-SP2, which includes a derivative of 3-(Pyridin-2-ylmethyl)morpholine, is an efficient ligand-free catalyst system used for Suzuki–Miyaura and Sonogashira cross-coupling reactions, representing a green approach in chemical synthesis (Reddy et al., 2016).
Material Science Applications : The compound is also significant in material science, particularly in corrosion inhibition. For instance, cadmium(II) Schiff base complexes using ligands derived from 3-(Pyridin-2-ylmethyl)morpholine have been examined for their corrosion inhibition properties on mild steel (Das et al., 2017).
Molecular Structure Analysis : Density Functional Theory (DFT) calculations have been used to study the molecular structure, vibrational frequencies, and chemical shift assignments of derivatives like 4-Allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione. Such studies are crucial for understanding the molecular behavior and properties of these compounds (Avcı et al., 2011).
Eigenschaften
IUPAC Name |
3-(pyridin-2-ylmethyl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-4-11-9(3-1)7-10-8-13-6-5-12-10;;/h1-4,10,12H,5-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLARGHLLNNAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)

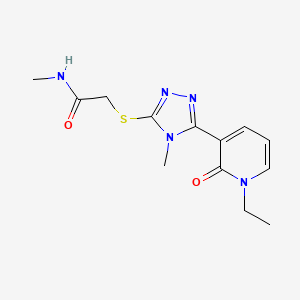


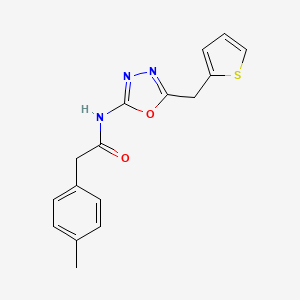
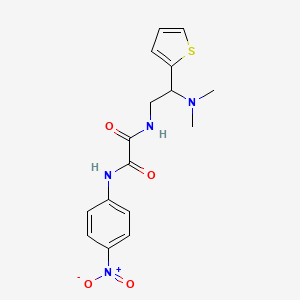

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2639656.png)


